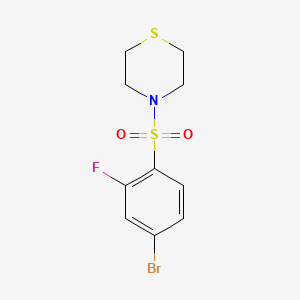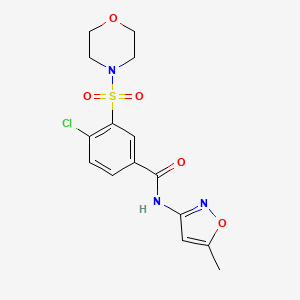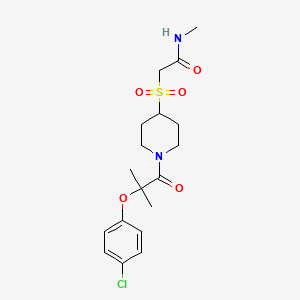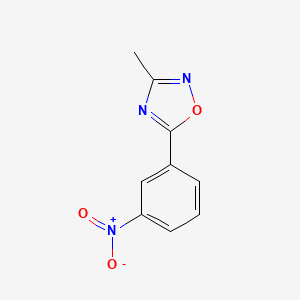
4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine, is a derivative of thiomorpholine, which is a heterocyclic compound containing both sulfur and nitrogen atoms within a six-membered ring structure. Thiomorpholines and their derivatives have been studied for various applications, including their use in the synthesis of heterocyclic compounds and their potential biological activities, such as antimicrobial properties .
Synthesis Analysis
The synthesis of thiomorpholine derivatives often involves the annulation of amino alcohols or amino thiols with suitable electrophilic reagents. For instance, the reaction of bromoethylsulfonium salt with amino thiols can yield thiomorpholines . Additionally, the synthesis of related sulfonamide and carbamate derivatives of morpholino compounds has been achieved through reactions with aryl sulfonyl chlorides and chloroformates, respectively . These methods demonstrate the versatility and reactivity of thiomorpholine scaffolds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of thiomorpholine derivatives can be elucidated using various spectroscopic techniques, such as NMR, IR, and Mass spectrometry, and confirmed by single-crystal X-ray diffraction studies . The crystal structure analysis can reveal important aspects such as the lattice parameters and the residual factor, which are indicative of the purity and quality of the synthesized compounds.
Chemical Reactions Analysis
Thiomorpholine derivatives can participate in a variety of chemical reactions. For example, they can be used as building blocks for the synthesis of 1,4-heterocyclic compounds , or they can be involved in the regioselective synthesis of fluorosulfonyl triazoles and other azole heterocycles . The reactivity of the sulfonyl group in these compounds can be exploited to create a diverse array of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiomorpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the thiomorpholine ring. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. For instance, the introduction of a fluorophenylsulfonyl group can impact the compound's acidity, reactivity towards nucleophiles, and its overall stability . Additionally, the antimicrobial activity of these compounds can be assessed through minimum inhibitory concentration (MIC) measurements, indicating their potential as therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine has been used in the synthesis of various heterocyclic compounds. For instance, bromoethylsulfonium salt reactions with aminoalcohols produce six- and seven-membered rings, leading to compounds such as morpholines and thiomorpholines (Yar, McGarrigle, & Aggarwal, 2009).
Pharmaceutical and Biomedical Applications
- In the pharmaceutical sector, thiomorpholine derivatives have been developed with antimicrobial properties. The synthesis of these derivatives involves reactions with various substituted heterocyclic compounds, leading to increased microbial intracellular concentration and reduced microbial resistance (Kardile & Kalyane, 2010).
Novel Synthetic Methods
- New synthetic methods have been developed for thiomorpholine derivatives, such as the use of boric acid and glycerol as catalysts in water, which offers an environmentally friendly approach (Halimehjnai et al., 2013).
Chemical Analysis and Detection
- Thiomorpholines have been utilized in the development of fluorescent probes for detecting specific chemicals. For example, a probe containing the thiomorpholine unit was synthesized for the detection of hypochlorous acid, highlighting its potential in chemical analysis (Świerczyńska et al., 2021).
Catalytic Applications
- Thiomorpholines have been applied in catalysis, such as in sulfur ylide mediated asymmetric epoxidation of aldehydes. This showcases the utility of thiomorpholines in synthetic organic chemistry (Hansch, Illa, McGarrigle, & Aggarwal, 2008).
Propriétés
IUPAC Name |
4-(4-bromo-2-fluorophenyl)sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2S2/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICFQEAQMJLVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)
![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012195.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)
